In-Depth Technical Guide: Synthesis, Molecular Weight Profiling, and Applications of 2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide
In-Depth Technical Guide: Synthesis, Molecular Weight Profiling, and Applications of 2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide
Executive Summary
In the landscape of modern drug development, bifunctional intermediates serve as the critical scaffolding for complex heterocyclic synthesis. 2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide is a highly specialized, synthetically valuable building block. Featuring both an electrophilic
This whitepaper provides a comprehensive analysis of its physicochemical properties—with a specific focus on its molecular weight and mass spectrometry profile—alongside field-proven methodologies for its synthesis and downstream cyclization.
Molecular Weight & Physicochemical Profiling
Understanding the exact mass and isotopic distribution of 2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide is critical for analytical validation during synthesis.
The compound possesses the chemical formula C₁₁H₁₃BrN₂O₃ . Its average molecular weight is 301.14 g/mol 1. However, for high-resolution mass spectrometry (HRMS), researchers must account for the isotopic signature of bromine. Bromine exists naturally as two nearly equal isotopes:
Self-Validating Analytical Metric: When analyzing the product via LC-MS, the presence of a distinct 1:1 doublet at
Table 1: Fundamental Physicochemical Properties
| Property | Value | Analytical Significance |
| Molecular Formula | C₁₁H₁₃BrN₂O₃ | Defines stoichiometric ratios for downstream reactions. |
| Average Molecular Weight | 301.14 g/mol | Used for standard molarity and yield calculations. |
| Monoisotopic Mass | 300.01 Da | Target mass for HRMS ( |
| Hydrogen Bond Donors | 1 (Amide NH) | Influences solubility and solid-state packing. |
| Hydrogen Bond Acceptors | 3 (C=O, NO₂) | Dictates binding affinity in biological assays. |
| Rotatable Bonds | 4 | Indicates moderate conformational flexibility. |
Upstream Synthesis: Mechanistic Causality
The synthesis of 2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide is achieved via the acylation of 4-methyl-2-nitroaniline with 2-bromobutanoyl bromide.
The Causality of Reagent Selection:
Standard anilines can be acylated with mild acid chlorides. However, the ortho-nitro group strongly deactivates the aniline ring via both inductive and resonance electron withdrawal, rendering the amine a poor nucleophile. To overcome this kinetic barrier without applying excessive heat—which would degrade the heat-sensitive
Synthesis workflow from acylation to downstream quinoxalinone cyclization.
Downstream Application: Quinoxalinone Cyclization
The primary utility of this compound lies in its capacity to undergo a cascade reduction-cyclization reaction to form a functionalized quinoxalinone 3.
The Causality of Chemoselective Reduction:
To trigger cyclization, the nitro group must be reduced to a primary amine. Standard catalytic hydrogenation (Pd/C, H₂) is strictly avoided here because it induces rapid hydrodehalogenation, stripping the essential bromine atom from the
Once the ortho-amine is generated, a spontaneous 6-exo-tet intramolecular Sₙ2 reaction occurs. The newly formed, highly nucleophilic amine attacks the
Mechanistic pathway of the intramolecular SN2 cyclization forming the heterocyclic core.
Table 2: Reaction Optimization for Downstream Cyclization
| Reducing Agent | Solvent System | Temperature | Yield | Mechanistic Observation |
| Pd/C, H₂ (1 atm) | Methanol | 25°C | <10% | Major hydrodehalogenation; cyclization fails. |
| SnCl₂·2H₂O | Ethanol | 70°C | 45% | Sluggish cyclization; requires basic workup to close ring. |
| Fe powder | Glacial AcOH | 80°C | 88% | Rapid reduction & in situ cyclization; highly efficient. |
Experimental Protocols (Self-Validating Systems)
The following protocols are designed with built-in visual and analytical checkpoints to ensure experimental integrity.
Protocol A: Synthesis of 2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide
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Preparation: Dissolve 4-methyl-2-nitroaniline (10.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL) under an inert nitrogen atmosphere. Add Pyridine (12.0 mmol) as an acid scavenger.
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Temperature Control: Cool the vibrant yellow solution to 0°C using an ice bath. Causality: Low temperatures suppress the formation of di-acylated byproducts.
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Acylation: Dropwise, add 2-bromobutanoyl bromide (11.0 mmol) over 15 minutes.
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Self-Validation Checkpoint: As the reaction proceeds, the deep yellow color of the starting aniline will visibly pale, and a white precipitate (pyridinium bromide) will form, indicating successful acyl transfer.
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Workup: After 2 hours at room temperature, quench with 1M HCl (20 mL) to remove excess pyridine. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from ethanol to yield the title compound (MW: 301.14 g/mol ). Verify via LC-MS (expecting the 1:1 doublet at 300/302
).
Protocol B: Chemoselective Reduction and Cyclization
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Preparation: Suspend 2-Bromo-N-(4-methyl-2-nitrophenyl)butanamide (5.0 mmol) in Glacial Acetic Acid (20 mL).
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Reduction: Add activated Iron powder (25.0 mmol) in a single portion. Heat the mixture to 80°C.
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Self-Validation Checkpoint: The reaction mixture will turn dark brown/black as the iron oxidizes. TLC monitoring (Hexane:EtOAc 3:1) will show the complete disappearance of the UV-active starting material spot within 2 hours.
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Isolation: Cool to room temperature, filter through a pad of Celite to remove iron salts, and concentrate the filtrate. Neutralize the residue with saturated NaHCO₃ to precipitate the cyclized quinoxalinone product. Filter and dry under vacuum.
References
- Source: nih.
- Source: benchchem.
- Source: epdf.
